1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one
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Overview
Description
1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during biochemical processes . The phenyl group can interact with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Contains a dioxolane ring and a hydroxyl group.
Ethylene carbonate: Features a cyclic carbonate structure similar to the dioxolane ring.
Uniqueness
1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one is unique due to its combination of a dioxolane ring, a phenyl group, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61780-80-1 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[4-[2-(2-methyl-1,3-dioxolan-2-yl)propyl]phenyl]ethanone |
InChI |
InChI=1S/C15H20O3/c1-11(15(3)17-8-9-18-15)10-13-4-6-14(7-5-13)12(2)16/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
NEVCNJZADCCPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)C)C2(OCCO2)C |
Origin of Product |
United States |
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